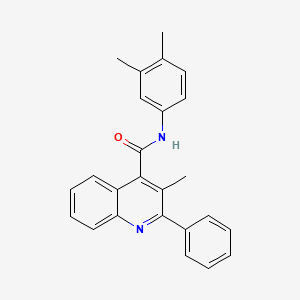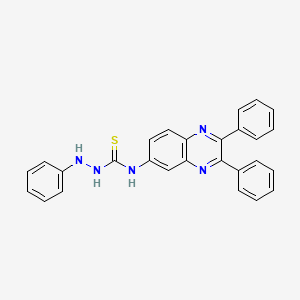![molecular formula C9H19N3O2 B4693662 N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide](/img/structure/B4693662.png)
N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that has been used as an anthelmintic drug for over 60 years. DEC is widely used to treat various parasitic infections, including lymphatic filariasis, onchocerciasis, and loiasis.
Mécanisme D'action
DEC works by inhibiting the synthesis of nucleic acids in the parasites, which ultimately leads to their death. It also affects the motility and metabolism of the parasites, making it difficult for them to survive in the host.
Biochemical and Physiological Effects
DEC has been shown to have a wide range of biochemical and physiological effects on the host. It has been shown to increase the production of cytokines, which are important in the immune response against parasitic infections. It has also been shown to decrease the production of prostaglandins, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
DEC has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also relatively inexpensive compared to other drugs used to treat parasitic infections. However, there are some limitations to using DEC in lab experiments. It can be toxic to some cell lines, and its effectiveness can vary depending on the species of parasite being studied.
Orientations Futures
There are several future directions for research on DEC. One area of research is the development of new formulations of DEC that are more effective and have fewer side effects. Another area of research is the study of DEC's potential use in treating other diseases, such as asthma and multiple sclerosis. Finally, more research is needed to understand the mechanisms of action of DEC and how it affects the host and the parasites.
Applications De Recherche Scientifique
DEC has been extensively studied for its effectiveness in treating parasitic infections. It has been shown to be effective against lymphatic filariasis, onchocerciasis, and loiasis. DEC is also being studied for its potential use in treating other diseases, such as asthma and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-7(2)11-9(14)8(13)10-5-6-12(3)4/h7H,5-6H2,1-4H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIIVRNUPXKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)



![7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693605.png)
![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4693613.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4693636.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4693645.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4693646.png)
![2,2,4-trimethyl-1-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2-dihydroquinoline](/img/structure/B4693653.png)
![ethyl 4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4693659.png)
![methyl 5-methyl-2-[({[4-(trifluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4693663.png)
![N-(2,5-difluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4693665.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4693677.png)